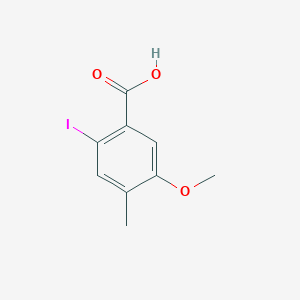

2-Iodo-5-methoxy-4-methylbenzoic acid

Description

Structural Context within Halogenated Benzoic Acid Derivatives and Aromatic Systems

2-Iodo-5-methoxy-4-methylbenzoic acid belongs to the class of halogenated benzoic acid derivatives. This family of compounds has been a subject of chemical investigation since the 19th century, with the initial systematic study of the three primary isomers of iodobenzoic acid (2-iodo, 3-iodo, and 4-iodobenzoic acid) laying the groundwork for the field. The synthesis of these foundational molecules, often through methods like the Sandmeyer reaction, was a critical step in advancing aromatic halogenation chemistry.

The structure of this compound is defined by a central benzene (B151609) ring, an aromatic system that imparts significant stability. Attached to this ring are four different substituents:

A carboxylic acid group (-COOH) at the C1 position.

An iodo group (-I) at the C2 (ortho) position.

A methyl group (-CH3) at the C4 position.

A methoxy (B1213986) group (-OCH3) at the C5 position.

Significance of Functional Group Substitution (Iodo, Methoxy, Methyl) on Molecular Properties and Reactivity

The chemical behavior of this compound is a direct result of the interplay between its constituent functional groups. Each substituent imparts distinct electronic and steric effects that influence the molecule's properties, such as the acidity of the carboxyl group and the reactivity of the aromatic ring.

Iodo Group: The iodine atom at the ortho-position to the carboxylic acid is the most significant feature for synthetic applications. As a large, polarizable halogen, it serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This "reactive handle" is frequently exploited in Suzuki, Buchwald-Hartwig, and other coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in constructing complex organic molecules.

Methoxy Group: The methoxy group (-OCH3) at the C5 position is a strong electron-donating group due to resonance. This effect increases the electron density of the aromatic ring, influencing its susceptibility to further electrophilic substitution. Concurrently, its electron-donating nature decreases the acidity of the benzoic acid compared to unsubstituted benzoic acid or those with electron-withdrawing groups. byjus.com

| Compound | Substituent | Electronic Effect | Typical pKa (approx.) |

| Benzoic Acid | -H | Neutral (Reference) | 4.2 |

| 4-Methoxybenzoic Acid | -OCH3 | Electron-Donating | 4.5 |

| 4-Nitrobenzoic Acid | -NO2 | Electron-Withdrawing | 3.4 |

| 2-Iodobenzoic Acid | -I | Weakly Electron-Withdrawing | 2.9 |

Overview of Key Research Domains for Aryl Iodobenzoic Acids in Contemporary Chemical Science

Aryl iodobenzoic acids, including this compound, are highly valued as versatile intermediates in multiple domains of chemical science. Their utility stems primarily from the reactivity of the carbon-iodine bond.

One of the most prominent applications is in medicinal chemistry and pharmaceutical synthesis . These compounds serve as crucial building blocks for constructing the complex molecular frameworks of active pharmaceutical ingredients (APIs). For example, structurally related iodobenzoic acids are used as key starting materials in the multi-step synthesis of drugs. Their ability to participate in palladium-catalyzed cross-coupling reactions allows for the efficient assembly of biaryl structures and the introduction of nitrogen-containing functional groups, both of which are common motifs in biologically active molecules.

Another significant research area is the development of hypervalent iodine reagents . 2-Iodobenzoic acid itself is the precursor to 2-iodoxybenzoic acid (IBX), a widely used oxidizing agent in organic synthesis. The development of IBX marked a major advance in creating mild and selective oxidizing reagents. Research continues into creating novel hypervalent iodine compounds from variously substituted iodobenzoic acids to fine-tune their reactivity, stability, and solubility for specific synthetic transformations.

In materials science , aryl iodides are used in the synthesis of conjugated polymers and organic electronic materials. The same cross-coupling reactions used in pharmaceutical synthesis can be adapted to form polymers with specific optical and electronic properties for use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

2-iodo-5-methoxy-4-methylbenzoic acid |

InChI |

InChI=1S/C9H9IO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

CGOKJBWFCMHJQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Iodo 5 Methoxy 4 Methylbenzoic Acid

Regioselective Iodination Techniques for Substituted Aromatic Rings

The introduction of an iodine atom at a specific position on an already substituted benzene (B151609) ring is a critical step in the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid. The directing effects of the existing methoxy (B1213986), methyl, and carboxyl groups play a significant role in determining the position of iodination. Both methoxy and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. Therefore, the timing of the iodination step relative to the introduction of the other functional groups is a key strategic decision.

Electrophilic Iodination with Iodinium Sources

Electrophilic aromatic substitution is a common method for the iodination of activated aromatic rings. Reagents such as N-Iodosuccinimide (NIS) are frequently employed, often in the presence of an acid catalyst like trifluoroacetic acid, to generate a more potent electrophilic iodine species. organic-chemistry.orgresearchgate.net For the synthesis of this compound, a plausible precursor for this step would be 3-methoxy-4-methylbenzoic acid. The methoxy and methyl groups would activate the ring and direct the incoming iodine to the ortho and para positions. The position ortho to the methoxy group and meta to the carboxylic acid (C2) is a likely site for iodination.

Key factors influencing the regioselectivity of this reaction include the nature of the solvent, the reaction temperature, and the specific iodinating agent used. The use of a strong acid catalyst can enhance the electrophilicity of the iodine source and facilitate the reaction, even with moderately deactivated rings. researchgate.net

Table 1: Common Reagents for Electrophilic Iodination

| Reagent | Catalyst/Conditions | Remarks |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA), Sulfuric acid | Mild and effective for activated rings. organic-chemistry.orgresearchgate.net |

| Iodine Monochloride (ICl) | Lewis acids (e.g., AlCl₃, FeCl₃) | A strong iodinating agent. |

| Iodine (I₂) / Oxidizing Agent | Nitric acid, Hydrogen peroxide | Generates electrophilic iodine in situ. |

Diazotization-Mediated Halogenation Pathways

An alternative and highly regioselective method for introducing an iodine atom is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. wikipedia.org This pathway involves the conversion of an amino group into a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide. prepchem.comchemicalbook.comprepchem.com

To apply this to the synthesis of this compound, one would start with 2-amino-5-methoxy-4-methylbenzoic acid. This precursor would undergo diazotization using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the addition of a solution of potassium iodide. This method offers excellent control over the position of the iodine substituent, as it is dictated by the initial position of the amino group.

Introduction and Functionalization of Methoxy and Methyl Substituents

Etherification Methodologies for Methoxy Group Incorporation

The methoxy group is typically introduced via the etherification of a corresponding phenol (a hydroxyl group attached to the aromatic ring). A common starting material for this approach could be 3-hydroxy-4-methylbenzoic acid. guidechem.comnist.gov This phenolic compound can be methylated using a variety of reagents, with dimethyl sulfate being a classical and effective choice, often in the presence of a base such as sodium hydroxide or potassium carbonate. mdpi.commdpi.com

The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the methyl group of the dimethyl sulfate, displacing the sulfate as a leaving group.

Alkylation and Methylation Strategies on Aromatic Scaffolds

The introduction of the methyl group can be accomplished through various methods, with the Friedel-Crafts alkylation being a prominent example. wikipedia.orgmt.combyjus.com This reaction involves the treatment of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. For instance, 3-methoxybenzoic acid could potentially be methylated at the 4-position. However, Friedel-Crafts alkylations are known to be prone to issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products. umkc.edu Therefore, careful control of reaction conditions is necessary.

An alternative strategy is to start with a precursor that already contains the desired methyl group, such as p-toluic acid, and then introduce the other functional groups.

Carboxylic Acid Formation and Conversion Reactions

The carboxylic acid group is a key functional handle on the target molecule. Its introduction can be achieved at various stages of the synthesis, either by direct carboxylation of the aromatic ring or by the transformation of another functional group.

One powerful method for introducing a carboxylic acid group is through the carboxylation of a Grignard reagent. nih.govgoogle.comresearchgate.netskku.eduyoutube.com This involves the reaction of an aryl magnesium halide with carbon dioxide (often in the form of dry ice), followed by an acidic workup. To utilize this method for the synthesis of this compound, a precursor such as 1-bromo-2-iodo-5-methoxy-4-methylbenzene would be required to form the Grignard reagent. The high reactivity of Grignard reagents necessitates the protection of any acidic protons in the molecule.

Another common strategy is the oxidation of a benzylic methyl group to a carboxylic acid. masterorganicchemistry.com If a precursor such as 2-iodo-5-methoxy-4-methyltoluene were available, it could be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This reaction is typically robust but can require harsh conditions that may not be compatible with other functional groups on the ring. orientjchem.orgresearchgate.net

Alternatively, a formyl group can be introduced via the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid and a copper(I) chloride co-catalyst to formylate an aromatic ring. wikipedia.orgbyjus.comthermofisher.comcollegedunia.comyoutube.com The resulting aldehyde can then be readily oxidized to the corresponding carboxylic acid using mild oxidizing agents. This method is generally applicable to alkylbenzenes.

Catalytic Approaches in the Synthesis of Iodobenzoic Acids

Catalytic methods offer significant advantages over traditional iodination techniques, including milder reaction conditions, higher selectivity, and improved atom economy. These approaches often leverage the unique reactivity of transition metals or the oxidizing power of hypervalent iodine compounds to facilitate the selective introduction of iodine.

Transition Metal-Mediated C-H Activation and Iodination

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. In the context of synthesizing iodobenzoic acids, the carboxylic acid group can act as an effective directing group, guiding the metal catalyst to the ortho C-H positions for selective iodination.

Iridium Catalysis: Iridium complexes, particularly those of the type [Cp*IrCl2]2, have proven to be effective catalysts for the ortho-iodination of benzoic acids. diva-portal.org The reaction typically proceeds under mild conditions and demonstrates high regioselectivity for the position ortho to the carboxylic acid directing group. The general mechanism involves the coordination of the carboxylate to the iridium center, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered iridacycle intermediate. This intermediate then reacts with an iodine source, such as N-iodosuccinimide (NIS), to afford the iodinated product and regenerate the active catalyst.

For a substrate like 5-methoxy-4-methylbenzoic acid, the directing effect of the carboxylic acid group would be expected to favor iodination at the C2 and C6 positions. The electronic and steric influence of the methoxy and methyl substituents would play a crucial role in determining the ultimate regioselectivity. The electron-donating nature of both the methoxy and methyl groups would activate the aromatic ring towards electrophilic attack, potentially facilitating the C-H activation step.

Palladium Catalysis: Palladium catalysts have also been extensively studied for C-H functionalization reactions. google.com While palladium-catalyzed ortho-halogenation of benzoic acids has been reported, achieving high selectivity can sometimes be challenging, and the choice of ligands and reaction conditions is critical. The mechanism is believed to involve a similar carboxylate-directed C-H activation pathway.

Use of Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine reagents are attractive alternatives to metal catalysts for iodination reactions. umich.edudovepress.comnih.govarkat-usa.org These compounds, such as iodonium salts and iodosylarenes, are powerful electrophilic iodine sources that can effect iodination under mild conditions. umich.edudovepress.comnih.govarkat-usa.org While often used in stoichiometric amounts, catalytic systems involving the in-situ regeneration of the active hypervalent iodine species have been developed.

In the synthesis of polysubstituted iodobenzoic acids, the reactivity and regioselectivity of hypervalent iodine reagents are influenced by the electronic nature of the substrate. For an electron-rich substrate like 5-methoxy-4-methylbenzoic acid, direct electrophilic aromatic substitution with a hypervalent iodine reagent would be facilitated by the activating methoxy and methyl groups. The directing effects of these groups would need to be considered to predict the site of iodination. Generally, the methoxy group is a stronger activating and ortho-, para-directing group than the methyl group.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound via catalytic methods hinges on the careful optimization of various reaction parameters to maximize yield and ensure high regioselectivity.

Key parameters that are typically optimized include:

Catalyst System: The choice of the transition metal (e.g., iridium, palladium) and its ligand environment is paramount. For iridium catalysis, complexes like [Cp*IrCl2]2 are often employed.

Iodine Source: N-Iodosuccinimide (NIS) is a commonly used and effective iodine source in transition metal-catalyzed reactions.

Solvent: The solvent can have a profound impact on the reaction rate and selectivity. For iridium-catalyzed iodinations, polar aprotic solvents are often screened.

Temperature: Reactions are typically optimized to proceed at the lowest possible temperature to minimize side reactions and enhance selectivity.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material.

Below are illustrative data tables showing the optimization of reaction conditions for the iridium-catalyzed ortho-iodination of a generic substituted benzoic acid, which would be analogous to the optimization process for 5-methoxy-4-methylbenzoic acid.

Table 1: Optimization of Catalyst and Iodine Source

| Entry | Catalyst (mol%) | Iodine Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | [CpIrCl2]2 (2.5) | NIS | Dioxane | 100 | 75 |

| 2 | [CpRhCl2]2 (2.5) | NIS | Dioxane | 100 | 45 |

| 3 | Pd(OAc)2 (5) | NIS | Dioxane | 100 | 30 |

| 4 | [CpIrCl2]2 (2.5) | I2 | Dioxane | 100 | <10 |

| 5 | [CpIrCl2]2 (2.5) | DIH | Dioxane | 100 | 68 |

This is a representative table based on general findings in the field and does not represent actual experimental data for the specific target compound.

Table 2: Optimization of Solvent and Temperature

| Entry | Catalyst (mol%) | Iodine Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | [CpIrCl2]2 (2.5) | NIS | Dioxane | 100 | 75 |

| 2 | [CpIrCl2]2 (2.5) | NIS | Toluene (B28343) | 100 | 55 |

| 3 | [CpIrCl2]2 (2.5) | NIS | Acetonitrile | 80 | 82 |

| 4 | [CpIrCl2]2 (2.5) | NIS | Acetonitrile | 60 | 88 |

| 5 | [Cp*IrCl2]2 (2.5) | NIS | Acetonitrile | 40 | 70 |

This is a representative table based on general findings in the field and does not represent actual experimental data for the specific target compound.

Through systematic optimization of these parameters, a robust and efficient catalytic protocol for the synthesis of this compound can be developed, providing a valuable building block for further chemical exploration.

Reaction Mechanisms and Mechanistic Investigations of 2 Iodo 5 Methoxy 4 Methylbenzoic Acid

Electronic and Steric Influence of Halogen and Alkoxy Substituents on Aromatic Reactivity

The presence of iodo, methoxy (B1213986), and methyl groups on the aromatic ring of "2-Iodo-5-methoxy-4-methylbenzoic acid" creates a nuanced electronic environment that dictates its reactivity towards electrophilic and nucleophilic reagents.

Inductive effects are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms.

Iodo Group: Halogens are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I). youtube.comlibretexts.org This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.com Consequently, the iodo group is considered a deactivating group in the context of electrophilic aromatic substitution. youtube.comlibretexts.org

Methoxy Group: The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). stackexchange.com

Methyl Group: Alkyl groups, like the methyl group, are electron-donating through an inductive effect (+I), which slightly activates the ring towards electrophilic attack. libretexts.org

Carboxylic Acid Group: The carboxylic acid group is a strong deactivating group due to the inductive effect of the two oxygen atoms.

Collectively, the strong deactivating inductive effects of the iodo and carboxylic acid groups, along with the weaker inductive effect of the methoxy group, outweigh the activating inductive effect of the methyl group, rendering the aromatic ring of "this compound" generally deactivated towards electrophilic substitution.

Resonance effects involve the delocalization of pi (π) electrons through the aromatic system.

Methoxy Group: The oxygen atom of the methoxy group also has lone pairs that participate in resonance, strongly donating electron density to the ring (+R). youtube.com This resonance effect is significantly stronger than its inductive effect, making the methoxy group a powerful activating group and an ortho, para-director. youtube.com

Methyl Group: The methyl group exhibits hyperconjugation, a type of resonance effect that also donates electron density to the ring, making it an activating, ortho, para-directing group.

Carboxylic Acid Group: The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing resonance effect (-R).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| Iodo (-I) | Deactivating | Weakly Donating (ortho, para-directing) | Deactivating, ortho, para-director |

| Methoxy (-OCH₃) | Weakly Deactivating | Strongly Donating (ortho, para-directing) | Activating, ortho, para-director |

| Methyl (-CH₃) | Activating | Donating (ortho, para-directing) | Activating, ortho, para-director |

| Carboxylic Acid (-COOH) | Deactivating | Deactivating (meta-directing) | Deactivating, meta-director |

Participation in Nucleophilic Substitution Reactions of the Aryl Iodide Moiety

While generally unreactive towards nucleophiles, aryl halides can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. byjus.com The most common mechanism is the addition-elimination pathway. uomustansiriyah.edu.iq This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halide). libretexts.orgchemistrysteps.com

The mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. uomustansiriyah.edu.iqlibretexts.org

Elimination of the leaving group: The aromaticity is restored by the departure of the iodide ion, which is a good leaving group. uomustansiriyah.edu.iq

In "this compound," the carboxylic acid group, being a deactivating group, can help to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the SNAr reaction.

Mechanisms of Cross-Coupling Reactions Utilizing the Aryl Iodide Functionality

The carbon-iodine bond in "this compound" is a key feature that allows its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. Aryl iodides are often preferred substrates in these reactions due to the relatively weak C-I bond, which facilitates the initial step of the catalytic cycle. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. wikipedia.org The general mechanism for these reactions, including the Suzuki, Sonogashira, and Stille couplings, typically involves a Pd(0)/Pd(II) catalytic cycle with three main steps: nih.govnobelprize.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide to form a Pd(II) intermediate. nobelprize.org This is often the rate-determining step.

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille, or a copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Product |

| Suzuki | Organoboron compound (R-B(OR)₂) | Biaryl |

| Sonogashira | Terminal alkyne (in the presence of a copper co-catalyst) | Aryl-alkyne |

| Stille | Organotin compound (R-SnR'₃) | Biaryl or Aryl-vinyl |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a classical method for forming aryl-aryl, aryl-ether, and aryl-amine bonds. nih.govchim.it While the mechanisms can be complex and are still a subject of investigation, they generally differ from palladium-catalyzed pathways.

For the coupling of aryl iodides, a plausible mechanism involves:

Formation of a Copper(I) Species: The reaction is typically initiated with a Cu(I) salt. rsc.org In some cases, a ligand is used to stabilize the copper species. researchgate.net

Oxidative Addition/Coordination: The aryl iodide may undergo oxidative addition to the Cu(I) center to form a Cu(III)-aryl-iodide intermediate. Alternatively, the nucleophile (e.g., an alcohol or amine) may first coordinate to the copper.

Reductive Elimination: The new C-O or C-N bond is formed through reductive elimination from the copper center, regenerating a Cu(I) species that can continue the catalytic cycle.

Recent studies have also proposed mechanisms involving disproportionation of Cu(II) species or the involvement of radical intermediates, depending on the specific reaction conditions and substrates. rsc.orgacs.org These copper-mediated methods are particularly useful for forming carbon-heteroatom bonds. chim.it

Oxidative Reactivity and Hypervalent Iodine Chemistry

The chemistry of hypervalent iodine compounds, where an iodine atom exceeds the standard octet of electrons, is a significant area of organic synthesis. nih.gov Aryl iodides (iodo-arenes) are common precursors to these powerful yet mild oxidizing agents. nih.gov

In Situ Generation and Reactivity of Hypervalent Iodine Species

Iodoarenes can be oxidized in situ to form highly reactive hypervalent iodine species, typically of the iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane) type. A common method involves the use of a strong co-oxidant. For instance, 2-iodobenzoic acid is famously oxidized by reagents like Oxone (potassium peroxymonosulfate) to generate 2-iodoxybenzoic acid (IBX), a versatile and widely used oxidant in organic synthesis. nii.ac.jp

It is chemically plausible that this compound could undergo a similar transformation. The presence of an oxidizing agent could convert the iodine(I) center to a hypervalent state. The reactivity of such a species would be influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is electron-donating, while the carboxylic acid (-COOH) is electron-withdrawing. These competing influences would modulate the oxidizing potential of the hypervalent iodine center. However, no specific studies documenting the in situ generation or isolation of a hypervalent iodine reagent derived from this compound are available in the current body of scientific literature.

Catalytic Cycles in Organic Oxidations (e.g., alcohol oxidation)

A key application of in situ generated hypervalent iodine reagents is their use in catalytic oxidation reactions. In such a cycle, the iodoarene acts as a pre-catalyst. It is first oxidized by a terminal oxidant (e.g., Oxone, m-CPBA) to the active hypervalent iodine species. This species then oxidizes the substrate (such as an alcohol to an aldehyde or ketone), returning the iodoarene to its original oxidation state, ready to re-enter the catalytic cycle.

Several iodoarene catalysts have been developed for such processes. For example, derivatives like N-isopropyl-2-iodobenzamide have proven effective in the oxidative cleavage of certain alcohols. nii.ac.jp Similarly, other substituted iodobenzoic acids have been employed catalytically for the cleavage of olefins. organic-chemistry.org

Based on these precedents, one could hypothesize a catalytic cycle for this compound in alcohol oxidation, as depicted in the generalized scheme below.

Hypothetical Catalytic Cycle

| Step | Process | Description |

|---|---|---|

| 1 | Activation | The iodine(I) atom of this compound is oxidized by a terminal oxidant (e.g., Oxone) to a hypervalent iodine(V) species. |

| 2 | Substrate Oxidation | The hypervalent iodine(V) species oxidizes an alcohol to a carbonyl compound (aldehyde or ketone). |

| 3 | Catalyst Regeneration | The hypervalent iodine species is reduced back to the initial iodoarene, which can then begin a new cycle. |

This table represents a generalized, hypothetical cycle. Specific research confirming this catalytic activity for this compound is not currently available.

Intermolecular Interactions: Halogen Bonding and Hydrogen Bonding in Supramolecular Assemblies

The formation of ordered, non-covalent structures, known as supramolecular assemblies, is dictated by intermolecular forces. For a molecule like this compound, the primary interactions governing its assembly would be hydrogen bonds and halogen bonds.

Hydrogen Bonding: The carboxylic acid moiety is a powerful and highly directional hydrogen bond donor (-O-H) and acceptor (C=O). In the solid state, carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This robust interaction is often the primary synthon that organizes molecules in the crystal lattice. rsc.org

Halogen Bonding: The iodine atom on the aromatic ring can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as the lone pair of electrons on a nitrogen or oxygen atom. nih.gov In assemblies of iodo-substituted benzoic acids, halogen bonds (e.g., I···N or I···O) often serve as secondary interactions that link the primary hydrogen-bonded motifs into more extended one- or two-dimensional architectures. nih.gov

Studies on related iodo-benzoic acids have demonstrated this interplay. For example, co-crystals of 4-iodobenzoic acid with pyridine-containing molecules show that while hydrogen bonds form the initial dimeric units, I···N halogen bonds link these units into larger chains. nih.gov The strength and geometry of these bonds are well-defined, with typical I···N distances being significantly shorter than the sum of the van der Waals radii and C-I···N angles approaching linearity (180°). nih.gov

For this compound, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers. These dimers could then be further organized by C-I···O halogen bonds, where the iodine atom of one molecule interacts with an oxygen atom (likely from the methoxy or carboxyl group) of a neighboring molecule. The precise geometry and dimensionality of the resulting supramolecular structure would depend on the interplay between these forces, but specific crystallographic data is not available to confirm these details.

Advanced Analytical and Structural Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Iodo-5-methoxy-4-methylbenzoic acid in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the methyl group. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons. Based on the analysis of similar compounds, the following spectral data are predicted.

Two singlets are anticipated for the aromatic protons due to their para-positioning with respect to each other. The proton at C6, being ortho to the electron-withdrawing carboxylic acid group, is expected to appear at a lower field compared to the proton at C3. The methoxy and methyl protons will also appear as sharp singlets.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.30 - 7.50 | s |

| H-6 | 7.80 - 8.00 | s |

| -OCH₃ | 3.80 - 3.90 | s |

| -CH₃ | 2.20 - 2.30 | s |

| -COOH | 10.0 - 13.0 | br s |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including the quaternary carbons of the aromatic ring. The chemical shifts are influenced by the nature of the substituents. The carbon atom attached to the iodine (C2) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1 | 130 - 135 |

| C-2 | 90 - 95 |

| C-3 | 115 - 120 |

| C-4 | 135 - 140 |

| C-5 | 158 - 162 |

| C-6 | 130 - 135 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 20 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Fourier-Transform Infrared, ATR-IR) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.

The spectrum is expected to be dominated by a broad O-H stretching vibration from the carboxylic acid group, a sharp C=O stretching band, C-O stretching vibrations for the ether and carboxylic acid, and various C-H and aromatic C=C stretching and bending vibrations. The C-I stretching vibration typically appears in the far-infrared region and may not be observed in a standard mid-IR spectrum.

Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1580 - 1620 | Medium |

| C-O stretch (Ether & Carboxylic acid) | 1200 - 1300 | Strong |

| O-H bend (Carboxylic acid) | 1350 - 1450 | Medium |

| C-H bend (Aromatic) | 800 - 900 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the empirical formula can be unequivocally confirmed.

The molecular formula of this compound is C₉H₉IO₃. The expected monoisotopic mass would be approximately 291.9596 g/mol . The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of iodine. Common fragmentation pathways in electron ionization (EI) mass spectrometry for benzoic acids include the loss of •OH, H₂O, and •COOH. For this specific molecule, cleavage of the methyl group from the methoxy ether is also a likely fragmentation.

Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z |

| [M]⁺ | C₉H₉IO₃ | 291.9596 |

| [M-OH]⁺ | C₉H₈IO₂ | 274.9569 |

| [M-H₂O]⁺ | C₉H₇IO₂ | 273.9490 |

| [M-COOH]⁺ | C₈H₈I | 218.9670 |

| [M-CH₃]⁺ | C₈H₆IO₃ | 276.9439 |

Note: Predicted m/z values are for the most abundant isotopes.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction analysis of single crystals provides the most definitive structural information in the solid state, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While no crystal structure for this compound has been reported in the crystallographic databases, insights can be drawn from related structures.

Comprehensive Spectroscopic Analysis of Derivatives and Reaction Intermediates

The spectroscopic analysis of derivatives and reaction intermediates of this compound is essential for monitoring chemical transformations and confirming the structures of new compounds. For instance, esterification of the carboxylic acid group would lead to characteristic changes in the NMR and IR spectra.

Ester Derivatives (e.g., Methyl 2-iodo-5-methoxy-4-methylbenzoate):

¹H NMR: The broad carboxylic acid proton signal would be replaced by a new singlet for the ester methyl group around 3.9 ppm.

¹³C NMR: The carbonyl carbon signal would shift slightly, and a new signal for the ester methyl carbon would appear around 52 ppm.

IR: The broad O-H stretch would disappear, and the C=O stretching frequency would shift to a higher wavenumber (typically 1720-1740 cm⁻¹).

Amide Derivatives:

¹H NMR: The appearance of N-H proton signals (if primary or secondary amide) and signals for the N-alkyl/aryl groups.

IR: The C=O stretch would typically appear at a lower wavenumber than the corresponding ester (around 1630-1680 cm⁻¹), and N-H stretching bands would be present for primary and secondary amides.

By comparing the spectroscopic data of the starting material with that of the products, the success of a chemical reaction and the structure of the resulting derivatives can be unequivocally determined.

Theoretical and Computational Chemistry Studies on 2 Iodo 5 Methoxy 4 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-Iodo-5-methoxy-4-methylbenzoic acid, this process involves calculating the potential energy for various conformations. The primary sources of conformational variability in this molecule are the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the orientation of the methoxy (B1213986) group.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to identify the global minimum energy structure. uc.ptresearchgate.net Studies on similar substituted benzoic acids have shown that the planarity of the molecule is influenced by the nature and position of its substituents. uc.pt For instance, ortho-substituents can cause the carboxylic group to twist out of the plane of the benzene ring to minimize steric hindrance. youtube.com In this compound, the iodine atom at the ortho position relative to the carboxylic acid group is expected to induce a non-planar conformation of the carboxyl group. The analysis of the potential energy surface reveals the relative energies of different stable conformers. uc.pt

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-COOH | 1.49 | |

| C-I | 2.10 | |

| C-O (methoxy) | 1.36 | |

| O=C-O-H Dihedral | 178.5 | |

| C-C-C=O Dihedral | 15.0 |

Note: This data is hypothetical and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the electron-donating methoxy and methyl groups and the electron-withdrawing iodo and carboxylic acid groups will influence the energies and distributions of the HOMO and LUMO. libretexts.orgrsc.org The HOMO is likely to be distributed over the benzene ring and the electron-donating substituents, while the LUMO may be more localized on the electron-withdrawing carboxylic acid group and the carbon-iodine bond. uwosh.edu DFT calculations provide precise values for these orbital energies and their distribution, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. mdpi.comnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 4.87 |

Note: This data is hypothetical and based on general values for substituted benzoic acids. preprints.org

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to map out the energetic landscape of a chemical reaction, identifying the most likely mechanism. nih.gov This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. nih.gov

For this compound, a potential reaction of interest could be its hydrolysis or its reaction with a biological nucleophile. researchgate.net Computational studies on the reactions of benzoic acid with radicals have demonstrated the ability to calculate reaction potential barriers for addition and abstraction reactions at different sites on the molecule. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, providing insights into the reaction's feasibility and kinetics. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. ucl.ac.uk MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational flexibility and the influence of the surrounding environment, such as a solvent.

An MD simulation of this compound in a solvent like water or a less polar organic solvent would reveal how the solvent molecules interact with the solute. ucl.ac.ukacs.org These interactions can significantly affect the conformational preferences of the molecule. For example, in polar solvents, the formation of hydrogen bonds between the carboxylic acid group and water molecules would be a dominant interaction, influencing the molecule's orientation and dynamics. ucl.ac.uk Studies on other substituted benzoic acids have shown that in apolar solvents, they tend to form hydrogen-bonded dimers, while in polar solvents, interactions with the solvent can inhibit this self-association. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.trmdpi.com By developing a mathematical model, the activity of new, untested compounds can be predicted. dergipark.org.tr

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related benzoic acid derivatives with known biological activity (e.g., enzyme inhibition) would be required. nih.govnih.gov Various molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a predictive model. dergipark.org.trarxiv.org Such models have successfully predicted the antioxidant potential and other bioactivities of chemical substances. mdpi.com For benzoic acid derivatives, descriptors related to hydrophobicity and aromaticity have been shown to be important for their inhibitory activity. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies with Enzyme Targets

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant enzyme target. For instance, various benzoic acid derivatives have been investigated as inhibitors of enzymes like trans-sialidase and urease. nih.govresearchgate.net The docking simulation would predict the binding pose of the molecule in the enzyme's active site and estimate the binding affinity. The analysis of the docked complex would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, and hydrophobic interactions involving the substituted benzene ring. nih.gov For example, the carboxyl group often forms a crucial hydrogen bond with a key residue like arginine in the active site. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Target Enzyme

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Arg123, Tyr234, Val345 |

| Types of Interactions | Hydrogen bond, Pi-Alkyl, Halogen bond |

Note: This data is hypothetical and for illustrative purposes.

Preclinical and in Vitro Biological Research Applications of 2 Iodo 5 Methoxy 4 Methylbenzoic Acid Derivatives

Anticancer Activity Investigations (In Vitro Cell Line Studies)There is a lack of published research on the in vitro anticancer activity of 2-Iodo-5-methoxy-4-methylbenzoic acid derivatives against any cancer cell lines.

Cell Proliferation and Viability Assays

The antiproliferative activity of novel chemical entities is a cornerstone of anticancer drug discovery. Cell viability assays are routinely employed to determine the concentration at which a compound can inhibit cell growth by 50% (IC50). While specific data on this compound derivatives is limited, related substituted benzofuran (B130515) and 2-mercaptobenzoxazole (B50546) derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

For instance, a series of 2-mercaptobenzoxazole derivatives were tested against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. One derivative, compound 6b, demonstrated significant inhibitory activity against these cell lines, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Specifically, the breast cancer cell line MDA-MB-231 was found to be the most sensitive to the synthesized compounds. nih.gov

Table 1: Cytotoxicity (IC50, µM) of Selected 2-Mercaptobenzoxazole Derivatives

| Compound | HepG2 | MCF-7 | MDA-MB-231 | HeLa |

|---|---|---|---|---|

| 4d | 12.87 ± 1.1 | 8.36 ± 0.7 | 5.49 ± 0.4 | 11.62 ± 0.9 |

| 5d | 9.72 ± 0.8 | 6.15 ± 0.5 | 2.87 ± 0.2 | 7.43 ± 0.6 |

| 6b | 6.83 ± 0.4 | 3.64 ± 0.2 | 2.14 ± 0.1 | 5.18 ± 0.5 |

| Doxorubicin | 4.50 ± 0.2 | 4.17 ± 0.2 | 3.18 ± 0.1 | 5.57 ± 0.4 |

Data sourced from a study on 2-mercaptobenzoxazole derivatives. nih.gov

These findings suggest that the structural features of such derivatives, which can be analogous to those of this compound derivatives, play a crucial role in their cytotoxic potential.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond general cytotoxicity, understanding the mechanisms by which a compound induces cell death is critical. Apoptosis, or programmed cell death, and the disruption of the cell cycle are two key mechanisms. Research on halogenated benzofuran derivatives has shown that these compounds can induce apoptosis in cancer cells. For example, a methyl benzofuran carboxylate derivative with bromine and a methoxy (B1213986) group (compound 8) was found to have strong pro-apoptotic properties in A549 (lung cancer) and HepG2 cells. biosynth.com This compound induced late-stage apoptosis or necrosis in 36% of HepG2 cells and 35% of A549 cells. biosynth.com

Furthermore, these derivatives can influence the cell cycle. Compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells. biosynth.com Another related chloro-derivative (compound 7) induced G2/M phase arrest in HepG2 cells. biosynth.com These findings indicate that substituted aromatic compounds can interfere with the normal progression of the cell cycle, leading to the demise of cancer cells.

Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of these compounds are often rooted in specific molecular interactions. One of the proposed mechanisms for the pro-apoptotic activity of halogenated benzofuran derivatives is the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. biosynth.com It has been observed that a benzofuran derivative can increase oxidative stress, leading to apoptosis and autophagy in lung cancer cells. biosynth.com

Another important aspect is the interaction with key regulatory proteins. For example, the anticancer activity of some compounds is linked to the activation of both receptor and mitochondrial apoptotic pathways. biosynth.com While the precise molecular targets of this compound derivatives are yet to be fully elucidated, the available data on related structures suggest that their mechanism of action likely involves a multi-faceted approach, including the induction of oxidative stress and interference with critical cell signaling pathways.

Enzyme Inhibition Studies (Broader Spectrum)

Derivatives of benzoic acid have been widely investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. acs.orgnih.gov The development of PTP1B inhibitors has been a focus of research, with several classes of compounds being explored.

Oxalylarylaminobenzoic acids have been identified as a novel class of potent and selective PTP1B inhibitors. acs.org These compounds act as reversible and competitive inhibitors, occupying both the catalytic site and a portion of a non-catalytic secondary phosphotyrosine binding site. acs.orgnih.gov The discovery of these inhibitors was facilitated by NMR-based screening and structure-based design guided by X-ray crystallography. acs.orgnih.gov This approach has led to the development of inhibitors with improved potency and selectivity.

Carbohydrate Hydrolyzing Enzyme Inhibition (α-Glucosidase, α-Amylase)

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. nih.gov By delaying the breakdown of carbohydrates, these inhibitors can help to control postprandial hyperglycemia.

Numerous studies have demonstrated the α-glucosidase inhibitory potential of various benzoic acid derivatives. For instance, a series of benzimidazole-thioquinoline derivatives showed promising inhibition against α-glucosidase, with some compounds exhibiting significantly greater potency than the standard drug, acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for the most active derivative. nih.gov

A structure-activity relationship study on the inhibition of α-amylase by benzoic acid derivatives revealed that the type and position of substituents on the benzene (B151609) ring are crucial for inhibitory activity. nih.gov Notably, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, while a methoxy group at the same position had a negative effect. nih.gov This highlights the importance of the substitution pattern in designing effective enzyme inhibitors based on the benzoic acid scaffold.

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzimidazole-Thioquinoline Derivatives

| Compound | IC50 (µM) |

|---|---|

| 6j (4-bromobenzyl) | 28.0 ± 0.6 |

| 6q (4-methoxybenzyl) | 67.3 ± 1.2 |

| 6p (4-nitrobenzyl) | 89.2 ± 1.5 |

| 6a (unsubstituted benzyl) | 153.7 ± 2.1 |

| Acarbose (standard) | 750.0 |

Data sourced from a study on benzimidazole-thioquinoline derivatives. nih.gov

Tyrosinase Inhibition for Pigmentation Research

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and in the cosmetics industry for skin whitening. nih.govnih.gov Benzoic acid derivatives have been a subject of investigation for their tyrosinase inhibitory potential.

A study on a series of synthesized benzoic acid derivatives showed that all tested compounds exhibited inhibitory potential against tyrosinase. nih.gov One of the amide derivatives was found to be significantly more potent than the standard inhibitors kojic acid and L-mimosine. nih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on the benzoic acid ring influence the inhibitory activity. nih.govresearchgate.net For example, aminobenzoic acid derivatives have been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase through a non-competitive mechanism. nih.govresearchgate.net

Table 3: Tyrosinase Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 7 (amide derivative) | 1.09 |

| L-mimosine (standard) | 3.68 |

| Kojic acid (standard) | 16.67 |

Data sourced from a study on synthesized benzoic acid derivatives. nih.gov

The inhibitory effects of these compounds are often attributed to their ability to chelate the copper ions in the active site of the tyrosinase enzyme. The collective findings underscore the potential of substituted benzoic acid scaffolds, such as this compound, as a foundational structure for the development of novel enzyme inhibitors.

Development as Precursors for Radiopharmaceutical Imaging Probes

Derivatives of this compound serve as valuable scaffolds in the development of probes for radiopharmaceutical imaging, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The presence of an iodine atom on the aromatic ring makes this class of molecules particularly suitable as precursors for radioiodination. Furthermore, the core structure can be modified to create precursors for labeling with other common radioisotopes like carbon-11 (B1219553) and fluorine-18 (B77423), enabling a broad range of preclinical imaging applications.

Synthesis of Carbon-11 and Fluorine-18 Labeled Analogs for Preclinical Imaging

The development of PET imaging agents often involves labeling with short-lived positron-emitting isotopes such as carbon-11 (t½ ≈ 20.4 min) or fluorine-18 (t½ ≈ 109.8 min). The synthesis of these radiolabeled analogs from this compound derivatives requires strategic modifications to introduce a suitable position for radiolabeling.

For Carbon-11 labeling , a common strategy is the introduction of a [¹¹C]methyl group. This typically involves the synthesis of a precursor molecule where the methoxy group at the 5-position of the parent compound is replaced with a hydroxyl group, creating a desmethylated precursor. This precursor can then be rapidly methylated using a radiolabeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, in the final step of the synthesis.

For Fluorine-18 labeling , a precursor is typically designed to facilitate nucleophilic aromatic substitution. This involves introducing a good leaving group, such as a nitro group (-NO₂) or a trimethylammonium salt, at a position on the aromatic ring that is activated towards substitution. The precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to yield the final ¹⁸F-labeled tracer. The reaction conditions must be carefully optimized to achieve high radiochemical yield (RCY) and purity within the short timeframe imposed by the radioisotope's half-life.

Table 1: Illustrative Synthetic Strategies for ¹¹C and ¹⁸F Labeling

| Target Analog | Precursor Derivative | Radiolabeling Reagent | Typical Reaction Conditions |

| [¹¹C]this compound | 2-Iodo-5-hydroxy-4-methylbenzoic acid | [¹¹C]CH₃I or [¹¹C]CH₃OTf | Basic conditions (e.g., NaOH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO), elevated temperature. |

| 2-Iodo-5-[¹⁸F]fluoro-4-methylbenzoic acid | 2-Iodo-5-nitro-4-methylbenzoic acid | K[¹⁸F]F/Kryptofix 2.2.2 | Aprotic polar solvent (e.g., DMSO, acetonitrile), high temperature (100-160 °C). |

Strategies for Radioiodination (e.g., Stille Reaction, Halogen Exchange)

The aryl iodide moiety of this compound makes it an ideal precursor for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into the molecule. researchgate.net Two prominent transition-metal-mediated methods for this are the Stille reaction and halogen exchange reactions. nih.govacs.org

Stille Reaction: The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. wikipedia.org In the context of radioiodination, a non-radioactive aryl iodide or bromide precursor is first converted into its corresponding trialkylstannyl derivative (e.g., a tributyltin derivative). This organostannane precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²³I]) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and an oxidizing agent. organic-chemistry.org The mechanism involves the oxidative addition of the organostannane to the palladium catalyst, followed by transmetalation and reductive elimination to yield the radioiodinated product. wikipedia.org The addition of copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu A key advantage of this method is the ability to produce radiopharmaceuticals with high molar activity.

Halogen Exchange: Halogen exchange is a common and direct method for radioiodination where a non-radioactive halogen atom (typically bromine or iodine) on the aromatic ring is substituted with a radioactive iodine isotope. nih.govmanac-inc.co.jp This reaction is a form of nucleophilic substitution. manac-inc.co.jpmanac-inc.co.jp For aryl iodides, this process is an isotope exchange reaction. nih.gov The reaction is often catalyzed by copper(I) salts, such as CuI or CuBr, which facilitate the nucleophilic attack of the radioactive iodide. nih.gov The process is typically carried out by heating the precursor with Na[*]I in a suitable solvent. While conceptually simple, a challenge with isotopic exchange can be separating the high-specific-activity radiolabeled product from the unreacted non-radioactive precursor. nih.gov

Table 2: Comparison of Radioiodination Strategies

| Feature | Stille Reaction | Halogen Exchange |

| Precursor | Organostannane (e.g., -SnBu₃) derivative | Aryl halide (e.g., -I, -Br) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) organic-chemistry.org | Often Copper(I) salt (e.g., CuI) nih.gov |

| Key Advantage | High molar activity achievable; avoids need for separating product from identical precursor. | Simpler precursor synthesis; direct one-step labeling. nih.gov |

| Key Disadvantage | Requires multi-step precursor synthesis; potential for toxic tin byproducts. organic-chemistry.org | Can result in lower molar activity; may require extensive purification to remove precursor. nih.gov |

| Typical Conditions | Pd catalyst, oxidizing agent, often with Cu(I) additive, organic solvent. organic-chemistry.orgharvard.edu | Cu(I) catalyst, high temperature, polar solvent. nih.gov |

In Vitro Receptor Binding and Enzyme Affinity Characterization for Imaging Probe Development

Before a potential radiopharmaceutical can be advanced to in vivo preclinical studies, its biological activity must be thoroughly characterized in vitro. nih.gov For imaging probes designed to target specific receptors or enzymes, radioligand binding assays are the gold standard for measuring binding affinity. giffordbioscience.comnih.gov These assays are crucial for selecting lead compounds from a series of synthesized derivatives. nih.govnih.gov

Competitive Binding Assays: These assays are used to determine the affinity of a newly synthesized, non-radioactive derivative (the "competitor") for a target receptor. giffordbioscience.com The assay measures the ability of increasing concentrations of the competitor compound to displace a known radioligand that has high affinity for the target. nih.govmerckmillipore.com The result is an IC₅₀ value, which is the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to an affinity constant (Ki), which reflects the intrinsic affinity of the new compound for the receptor. nih.govnih.gov

Saturation Binding Assays: When a new derivative is itself radiolabeled, saturation binding assays can be performed to directly characterize its interaction with the target. nih.gov In these experiments, increasing concentrations of the new radioligand are incubated with a fixed amount of tissue or cell preparation containing the target receptor. giffordbioscience.com Analysis of the resulting binding curve provides two key parameters:

Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd value indicates higher affinity. nih.gov

Bmax (Maximum Binding Capacity): Represents the total density of receptors in the tissue sample. giffordbioscience.com

These in vitro binding data are essential for establishing the structure-activity relationship (SAR) within a series of compounds and for identifying the most promising candidates for further development as imaging probes. nih.gov

Table 3: Hypothetical In Vitro Binding Data for a Series of Benzoic Acid Derivatives

| Compound | Target Receptor | IC₅₀ (nM) | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) |

| Derivative 1 | Receptor A | 15.2 | 7.8 | N/A | N/A |

| Derivative 2 | Receptor A | 2.1 | 1.1 | N/A | N/A |

| [¹²⁵I]-Derivative 2 | Receptor A | N/A | N/A | 0.98 | 215 |

| Derivative 3 | Receptor A | 89.5 | 46.1 | N/A | N/A |

| Derivative 2 | Receptor B | >1000 | >500 | N/A | N/A |

N/A: Not Applicable. IC₅₀/Ki values are determined in competitive assays against a standard radioligand. Kd/Bmax values are determined in saturation assays using the radiolabeled compound itself.

Applications in Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block for Complex Molecules

Iodoaromatic compounds are foundational in organic synthesis due to the reactivity of the carbon-iodine bond, which can readily participate in a variety of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Construction of Novel Heterocyclic Systems

While no specific studies have been found that utilize 2-Iodo-5-methoxy-4-methylbenzoic acid for the construction of heterocyclic systems, ortho-iodobenzoic acids are generally valuable precursors for such syntheses. The ortho positioning of the iodine and carboxylic acid groups allows for intramolecular cyclization reactions following a primary coupling or substitution reaction at the iodine-bearing carbon. This strategic arrangement can be exploited to form a range of fused heterocyclic structures, which are prevalent in pharmaceuticals and functional materials.

Precursor for Advanced Aromatic and Biologically Relevant Compounds

The carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This makes iodinated benzoic acids like this one potential precursors for more complex molecules. For instance, a related compound, 2-iodo-5-methylbenzoic acid, has been cited as a useful intermediate in the synthesis of various pharmaceuticals. biosynth.com It is anticipated that this compound could similarly serve as a building block in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new aryl, alkynyl, vinyl, and amino groups, respectively. These reactions are fundamental to the synthesis of complex aromatic and biologically relevant compounds.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki Coupling | Organoboron Reagent | C-C (Aryl-Aryl) | Biaryl compounds |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Aryl alkynes |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Substituted styrenes |

| Buchwald-Hartwig Amination | Amine | C-N | N-Aryl compounds |

Ligand and Catalyst Design in Organic Transformations

The structural features of this compound suggest potential roles in the development of new catalysts and ligands.

Hypervalent Iodine Reagents and Catalysts in Oxidation Reactions

2-Iodobenzoic acids are the direct precursors to 2-iodoxybenzoic acid (IBX), a well-known hypervalent iodine(V) reagent used as a mild and selective oxidant for alcohols. acs.org It is plausible that this compound could be oxidized to its corresponding hypervalent iodine(III) or iodine(V) derivatives. These resulting reagents would possess modified steric and electronic properties due to the methoxy (B1213986) and methyl substituents, potentially leading to altered reactivity, selectivity, and solubility compared to standard reagents like IBX or Dess-Martin periodinane. organic-chemistry.orgdiva-portal.org However, the synthesis and application of such specific hypervalent iodine reagents derived from this compound have not been reported in the available literature.

Directing Group Applications in C-H Activation

The carboxylic acid functional group is a well-established directing group in transition-metal-catalyzed C-H activation, typically facilitating functionalization at the ortho position. In the case of this compound, the ortho positions are already substituted. While some directing groups can facilitate meta-C-H functionalization under specific catalytic conditions, there is no available research demonstrating the use of this compound in such transformations. nih.gov The iodine atom itself can also act as a directing group, but specific studies involving this compound are absent.

Structure-Activity Relationship (SAR) Studies in Ligand and Drug Design

The benzoic acid moiety is a common scaffold in medicinal chemistry. The systematic modification of substituents on the phenyl ring is a cornerstone of structure-activity relationship (SAR) studies, which aim to optimize the biological activity and pharmacokinetic properties of a lead compound.

Although no SAR studies specifically including this compound have been found, its structure represents a specific combination of electronic and steric properties. The introduction of an iodo group can enhance binding affinity through halogen bonding and can also serve as a handle for further chemical modification. Research on other substituted benzoic acids has shown that altering the substitution pattern can significantly impact biological activity. mdpi.comresearchgate.net The specific combination of iodo, methoxy, and methyl groups on this scaffold could be explored in future SAR studies for various biological targets, but current literature lacks such data.

Potential in Agrochemical Development and Preclinical Research

The structural motifs present in this compound are also relevant to the agrochemical industry. Many herbicides, fungicides, and insecticides contain halogenated aromatic rings. The development of new agrochemicals often involves the synthesis and screening of libraries of compounds with diverse substitution patterns to optimize efficacy and selectivity.

While there is no specific information on the agrochemical potential of this compound, a patent for the production of 5-iodo-2-methylbenzoic acid mentions its utility as a source for drugs and agricultural chemicals. google.com This suggests that iodinated methylbenzoic acid derivatives are a recognized class of compounds in agrochemical research.

In preclinical research, the value of a compound like this compound would lie in its potential as a synthetic intermediate for the creation of novel bioactive molecules. Its utility would be demonstrated through its incorporation into larger molecules that are then evaluated for their pharmacological properties in various disease models. For example, a study on 2-Iodo-4'-methoxychalcone , a more complex molecule, has shown neuroprotective effects in preclinical models. nih.gov This highlights the potential for iodo-methoxy-substituted aromatic compounds to serve as the foundation for therapeutically relevant molecules.

Interactive Data Table: Research Applications of Structural Analogs

| Analogous Compound | Application Area | Key Research Finding |

| 2-Iodo-5-methylbenzoic acid | Organic Synthesis | Utilized in Suzuki and Buchwald-Hartwig cross-coupling reactions. biosynth.com |

| 2-Iodo-4-methoxybenzoic acid | Medicinal Chemistry | Exhibits potential anticancer and anti-inflammatory properties. |

| Iodinated Polymers | Materials Science | Incorporation of iodine enhances radiopacity for medical devices. nih.gov |

| 5-Iodo-2-methylbenzoic acid | Agrochemicals | Mentioned as a useful source for agricultural chemicals in a patent. google.com |

Future Perspectives and Emerging Research Avenues for 2 Iodo 5 Methoxy 4 Methylbenzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid is anticipated to move towards more sustainable and efficient methodologies. Traditional synthetic routes for substituted benzoic acids often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.com Future research will likely focus on greener alternatives that improve yield, reduce energy consumption, and utilize more environmentally benign reagents.

Key areas of development include:

C-H Activation/Iodination: Direct and selective C-H iodination of a 3-methoxy-4-methylbenzoic acid precursor would represent a significant advancement, reducing the number of synthetic steps.

Improved Diazotization Chemistry: While the Sandmeyer reaction is a classic method for introducing iodine, research into safer and more efficient diazotization and iodination protocols is ongoing. youtube.com This includes the use of alternative diazotizing agents and iodide sources.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the selective oxidation of a toluene (B28343) derivative or the regioselective iodination of an aromatic precursor, could offer a highly sustainable manufacturing route.

A comparative overview of a potential improved synthetic route versus a traditional approach is presented in Table 1.

| Feature | Traditional Synthesis (e.g., Multi-step from Anthranilic Acid) | Potential Future Sustainable Route (e.g., Direct C-H Iodination) |

| Number of Steps | Multiple (e.g., diazotization, iodination, purification) | Fewer (Potentially a single step) |

| Atom Economy | Moderate | High |

| Reagents | Potentially hazardous (e.g., nitrites, strong acids) | Greener reagents (e.g., molecular iodine with a mild oxidant) |

| Solvent Use | High, often chlorinated solvents | Reduced, potentially aqueous or solvent-free conditions |

| Energy Consumption | Moderate to High (heating/cooling for reactions) | Lower (milder reaction conditions) |

This table presents a hypothetical comparison to illustrate the potential advantages of future synthetic methods.

Chemoinformatics and Data-Driven Discovery of New Applications

Chemoinformatics and machine learning are poised to revolutionize the discovery of new applications for existing chemical entities like this compound. By analyzing large datasets of chemical structures and their associated biological activities, computational models can predict potential new uses for this compound.

Future research in this area would likely involve:

Virtual Screening: Screening large virtual libraries of proteins to identify potential biological targets for this compound or its simple derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of this compound and its analogs with specific activities, guiding the synthesis of more potent molecules.

Property Prediction: Using computational tools to predict pharmacokinetic and toxicological properties, helping to prioritize the most promising derivatives for synthesis and testing.

Exploration of Undiscovered Preclinical Bioactivities and Mechanistic Pathways

The unique combination of functional groups in this compound suggests it could serve as a starting point for discovering new bioactive compounds. The substituted benzoic acid scaffold is a common feature in many biologically active molecules. nih.govchemicalbook.com

Emerging research could focus on screening this compound and its derivatives for a wide range of preclinical activities, including:

Antimicrobial Activity: Many halogenated aromatic compounds exhibit antimicrobial properties.

Enzyme Inhibition: The carboxylic acid and aromatic ring could interact with the active sites of various enzymes.

Once a promising bioactivity is identified, further research would be directed at elucidating the underlying mechanistic pathways, potentially using chemoproteomic approaches to identify the specific protein targets within a cell. youtube.com

Design of Highly Selective and Potent Bioactive Analogs

Should initial screenings reveal a biological activity of interest, the structure of this compound is highly amenable to modification for the design of more selective and potent analogs. The three distinct functional groups (iodo, methoxy (B1213986), and carboxylic acid) on the aromatic ring provide independent handles for chemical modification.

A systematic structure-activity relationship (SAR) study could be undertaken, as outlined in Table 2.

| Modification Site | Potential Modifications | Desired Outcome |

| Iodo Group (Position 2) | Replacement with other halogens (Br, Cl, F), alkynes, or aryl groups via cross-coupling reactions. | Modulate binding affinity and selectivity; act as a handle for bioconjugation. |

| Methoxy Group (Position 5) | Demethylation to a hydroxyl group, or replacement with larger alkoxy or aryloxy groups. | Alter solubility, hydrogen bonding capacity, and metabolic stability. |

| Carboxylic Acid (Position 1) | Conversion to esters, amides, or bioisosteres like tetrazoles. | Improve cell permeability, alter binding interactions, and create prodrugs. |

| Methyl Group (Position 4) | Oxidation to a hydroxymethyl or carboxyl group; replacement with other alkyl groups. | Fine-tune steric and electronic properties to optimize target engagement. |

This table outlines a hypothetical strategy for analog design based on the structure of this compound.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound and its derivatives could be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. beilstein-journals.org These technologies offer improved control over reaction parameters, enhanced safety, and the potential for rapid library synthesis.

Future research in this domain would aim to:

Develop Continuous Flow Processes: Convert traditional batch syntheses of this compound into continuous flow operations, potentially reducing reaction times and improving product consistency. wipo.int A patent for the continuous synthesis of substituted benzoic acids suggests the industrial relevance of such approaches. wipo.int

Automated Library Synthesis: Utilize automated platforms to rapidly generate a library of analogs based on the SAR strategies outlined in the previous section. researchgate.net This would accelerate the discovery of compounds with optimized properties.

Interdisciplinary Research with Material Sciences and Chemical Biology

The future of this compound is not limited to medicinal chemistry. Its unique properties could be leveraged in interdisciplinary research fields.

Material Sciences: The iodo group makes this compound a potential precursor for advanced materials. For instance, it could be used in the synthesis of novel polymers, metal-organic frameworks (MOFs), or as a component in organic electronic materials where heavy atoms can influence photophysical properties. youtube.com Iodine-containing compounds are also used in the manufacturing of polarizing films for liquid crystal displays.